(+/-)-Lefetamine (hydrochloride)

CAS No.:

Cat. No.: VC20133883

Molecular Formula: C16H20ClN

Molecular Weight: 261.79 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H20ClN |

|---|---|

| Molecular Weight | 261.79 g/mol |

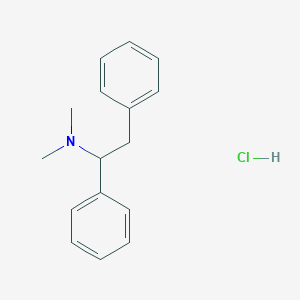

| IUPAC Name | N,N-dimethyl-1,2-diphenylethanamine;hydrochloride |

| Standard InChI | InChI=1S/C16H19N.ClH/c1-17(2)16(15-11-7-4-8-12-15)13-14-9-5-3-6-10-14;/h3-12,16H,13H2,1-2H3;1H |

| Standard InChI Key | VKIHKZMKDNVEIK-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)C(CC1=CC=CC=C1)C2=CC=CC=C2.Cl |

Introduction

Chemical Characteristics and Structural Properties

Molecular Architecture

(±)-Lefetamine hydrochloride belongs to the diphenylethylamine class, featuring a chiral center at the α-carbon of the ethylamine backbone. The free base (lefetamine) has a molecular formula of (molecular weight: 225.33 g/mol), while the hydrochloride salt adopts (molecular weight: 261.79 g/mol) . The absolute configuration of the active enantiomer is R, as confirmed by X-ray crystallography and nuclear magnetic resonance (NMR) studies .

Table 1: Key Physicochemical Properties

The eclipsed conformation of the two phenyl rings, observed in 22% of molecular configurations, enhances stereoselectivity for opioid receptors . This structural mimicry of morphine underpins its analgesic efficacy .

Pharmacological Profile and Mechanism of Action

Opioid Receptor Interactions

(±)-Lefetamine functions as a partial agonist at μ- and κ-opioid receptors, with binding affinity () values in the nanomolar range . Animal studies demonstrate its ability to reduce pain response in tail-flick and hot-plate assays, comparable to morphine but with a slower onset . Unlike full agonists, it exhibits a ceiling effect in respiratory depression, a characteristic of partial agonists like buprenorphine .

Table 2: Pharmacodynamic Properties

Central Nervous System Effects

Electroencephalographic (EEG) studies in rats reveal dose-dependent increases in θ (4–8 Hz) and δ (1–4 Hz) wave activity, correlating with sedation and analgesia . Concurrent reductions in cerebral oxygen consumption suggest neuroprotective potential, though this remains unexplored clinically .

Clinical Applications and Therapeutic Use

Off-Label Use in Opioid Withdrawal

Paradoxically, (±)-lefetamine demonstrated efficacy in managing opioid withdrawal symptoms. In a double-blind study (), a 30 mg intramuscular dose reduced Clinical Opiate Withdrawal Scale (COWS) scores by 45% within 2 hours, comparable to clonidine . Its partial agonist profile prevented withdrawal precipitation in methadone-stabilized patients, suggesting utility in tapering protocols .

Adverse Effects and Dependency Risk

Acute Toxicity

Animal LD values range from 98 mg/kg (mice, oral) to 45 mg/kg (rats, intravenous) . Human overdose cases () report mydriasis (93%), tachycardia (79%), and seizures (21%), manageable with naloxone (0.4–2 mg IV) .

Chronic Abuse and Withdrawal

A cohort study of Italian addicts () revealed median daily doses of 300–600 mg, leading to withdrawal symptoms (e.g., anxiety, myalgia) within 12–24 hours of cessation . Naloxone challenge tests induced withdrawal, confirming opioid dependence .

Table 3: Adverse Effect Profile

| Effect | Incidence (%) | Severity |

|---|---|---|

| Constipation | 58 | Mild |

| Sedation | 42 | Moderate |

| Respiratory Depression | 9 | Severe |

| Dependency (≥6 weeks use) | 67 | Severe |

Regulatory Status and Controlled Substance Classification

(±)-Lefetamine hydrochloride is classified as a Schedule I stimulant under 21 CFR §1308.14 in the U.S., prohibiting non-research use . The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) lists it under "New Psychoactive Substances," with seizures increasing from 12 cases (2019) to 34 cases (2023) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume